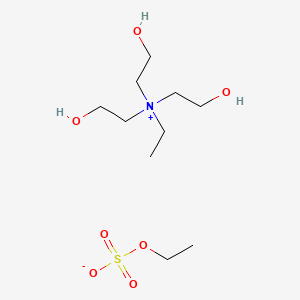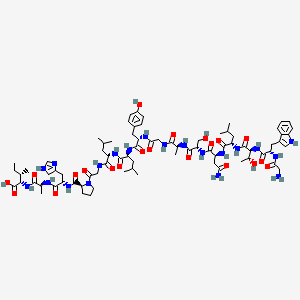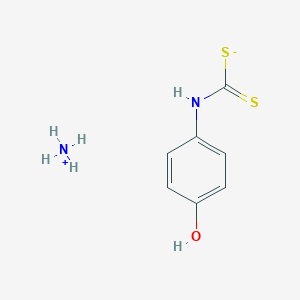
Ammonium 4-hydroxydithiocarbanilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium p-hydroxydithiocarbanilate is a chemical compound with the molecular formula C7H10N2OS2. It is known for its unique structure and properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium p-hydroxydithiocarbanilate typically involves the reaction of p-hydroxyaniline with carbon disulfide in the presence of ammonium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of ammonium p-hydroxydithiocarbanilate is scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for the efficient and consistent production of the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
Ammonium p-hydroxydithiocarbanilate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides and other oxidized derivatives.
Reduction: Reduction reactions can convert it into thiol-containing compounds.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions include disulfides, thiols, and substituted derivatives, which have their own unique properties and applications .
Scientific Research Applications
Ammonium p-hydroxydithiocarbanilate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of ammonium p-hydroxydithiocarbanilate involves its interaction with various molecular targets and pathways. It can act as a nucleophile, participating in reactions with electrophilic species. Additionally, its ability to form disulfide bonds makes it useful in redox reactions and as a stabilizing agent in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ammonium p-hydroxydithiocarbanilate include:
- Ammonium dithiocarbamate
- Ammonium thioglycolate
- Ammonium thiosulfate
Uniqueness
What sets ammonium p-hydroxydithiocarbanilate apart from these similar compounds is its unique combination of a hydroxyl group and a dithiocarbanilate moiety. This structure imparts distinct chemical reactivity and properties, making it valuable for specific applications that other compounds may not be suitable for .
Properties
CAS No. |
30714-45-5 |
|---|---|
Molecular Formula |
C7H10N2OS2 |
Molecular Weight |
202.3 g/mol |
IUPAC Name |
azanium;N-(4-hydroxyphenyl)carbamodithioate |
InChI |
InChI=1S/C7H7NOS2.H3N/c9-6-3-1-5(2-4-6)8-7(10)11;/h1-4,9H,(H2,8,10,11);1H3 |
InChI Key |
DTHRCFYLLASFIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)[S-])O.[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-P-Tolyl-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13828509.png)
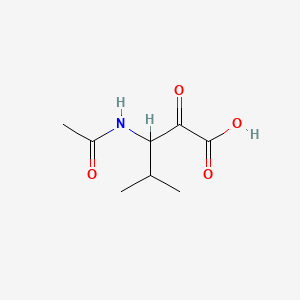
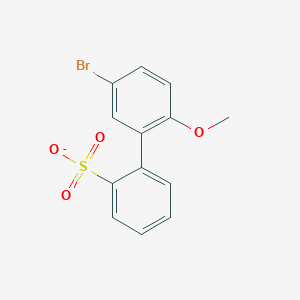


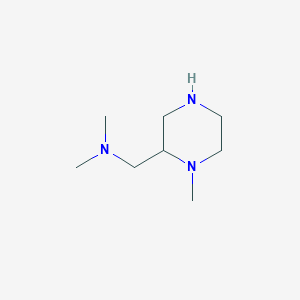
![[4-(4-Diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium,hexafluoroantimony(1-)](/img/structure/B13828550.png)
![Acetamide,N-[[3-(cyanoamino)phenyl]methyl]-](/img/structure/B13828559.png)
![(1S,2R,3S,4R)-3-[[(1R,2R)-2-[[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]methyl]cyclohexyl]methylcarbamoyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13828560.png)
![[2-methoxy-4-[(E)-3-(4-nitrooxybutoxy)-3-oxoprop-1-enyl]phenyl] 2-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13828563.png)
![4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-(2,5,5-trimethyloxan-2-yl)ethenyl]-1,3-dihydroquinolin-2-one](/img/structure/B13828568.png)

